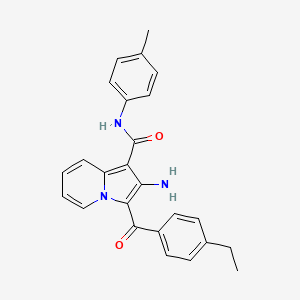
2-amino-3-(4-ethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-ethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-amino-3-(4-ethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which is known for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indolizine core with specific substitutions that may influence its biological properties. The IUPAC name of the compound is this compound. Its molecular formula is C25H23N3O3, with a molecular weight of approximately 415.47 g/mol.
The biological activity of this compound is believed to involve modulation of various molecular targets, including enzymes and receptors. The specific interactions and pathways remain to be fully elucidated, but preliminary studies suggest potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could interact with receptors that mediate cellular responses, potentially influencing processes such as apoptosis or cell proliferation.
Anticancer Properties
Research indicates that indolizine derivatives, including this compound, exhibit significant anticancer activity. A study on similar indolizine compounds reported their ability to induce apoptosis in cancer cell lines through various mechanisms, such as DNA intercalation and inhibition of topoisomerases .
Case Study: Antitumor Activity
A related study highlighted the antitumor effects of indolizine derivatives in human cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation in a dose-dependent manner and caused cell cycle arrest in specific phases .
Antimicrobial Activity
Indolizines have also been investigated for their antimicrobial properties. Preliminary tests suggest that this compound may possess activity against various bacterial strains, although detailed studies are necessary to confirm these effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other indolizine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-amino-3-(4-methylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | Structure | Anticancer, Antimicrobial |
| 2-amino-3-(4-ethylbenzoyl)-N-(4-hydroxyphenyl)indolizine-1-carboxamide | Structure | Anticancer |
Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives of indolizines to enhance their biological activities. For instance, modifications in the substituents on the indolizine core have been shown to significantly affect their potency against cancer cells and pathogens.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Indolizine Core : Cyclization reactions using appropriate precursors.
- Functional Group Modifications : Introduction of amino and benzoyl groups through nucleophilic substitutions and acylation reactions.
Propiedades
IUPAC Name |
2-amino-3-(4-ethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-17-9-11-18(12-10-17)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-19-13-7-16(2)8-14-19/h4-15H,3,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAWBPFMFWCRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













